molecular formula C9H9BrFNO2 B13592188 Methyl 2-amino-2-(2-bromo-3-fluorophenyl)acetate

Methyl 2-amino-2-(2-bromo-3-fluorophenyl)acetate

Cat. No.: B13592188
M. Wt: 262.08 g/mol
InChI Key: PVVVXGTUSKUSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(2-bromo-3-fluorophenyl)acetate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms, and the acetic acid moiety is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-bromo-3-fluorophenyl)acetate typically involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce the bromine atom at the ortho position relative to the amino group.

    Esterification: The brominated product is then reacted with methyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the ester.

    Amination: Finally, the ester undergoes amination to introduce the amino group at the alpha position of the ester, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-bromo-3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted phenylacetic acid derivatives.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Hydrolysis: Phenylacetic acid derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2-bromo-3-fluorophenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of various bioactive molecules.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-bromo-3-fluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-fluorophenyl)acetate
  • Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate
  • Methyl 2-amino-2-(2-chlorophenyl)acetate

Uniqueness

Methyl 2-amino-2-(2-bromo-3-fluorophenyl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

methyl 2-amino-2-(2-bromo-3-fluorophenyl)acetate

InChI

InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)5-3-2-4-6(11)7(5)10/h2-4,8H,12H2,1H3

InChI Key

PVVVXGTUSKUSBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C(=CC=C1)F)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.